molecular formula C10H10N2O2 B010902 Methyl 1-methyl-1H-indazole-3-carboxylate CAS No. 109216-60-6

Methyl 1-methyl-1H-indazole-3-carboxylate

Cat. No. B010902
M. Wt: 190.2 g/mol
InChI Key: MTCWFNXKOCOIJV-UHFFFAOYSA-N
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Patent
US06730684B1

Procedure details

Indazole-3-carboxylic acid (5.0 g, 30 mmole), K2CO3 (12.4 g, 90 mmole), and MeI (9.3 mL, 150 mmole) were combined in dry DMF (100 mL) and heated to 50° C. After 18 hr the mixture was cooled to RT and concentrated in vacuo. The residue was taken up in EtOAc and filtered, and the filtrate was concentrated under reduced pressure. The residue was flash chromatographed on silica gel (25% EtOAc/hexanes) to give the title compound (3.88 g, 68%) as a yellow solid: 1H NMR (300 MHz, CDCl3) δ 8.24 (m, 1H), 7.47 (m, 2H), 7.34 (m, 1H), 4.19 (s, 3H), 4.05 (s, 3H).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
12.4 g
Type
reactant
Reaction Step Two
Name
Quantity
9.3 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four
Yield
68%

Identifiers

REACTION_CXSMILES
N1C2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[C:3]([C:10]([OH:12])=[O:11])=[N:2]1.[C:13]([O-])([O-])=O.[K+].[K+].CI.C[N:22]([CH:24]=O)[CH3:23]>>[CH3:23][N:22]1[C:24]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[C:3]([C:10]([O:12][CH3:13])=[O:11])=[N:2]1 |f:1.2.3|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
N1N=C(C2=CC=CC=C12)C(=O)O
Step Two
Name
Quantity
12.4 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Three
Name
Quantity
9.3 mL
Type
reactant
Smiles
CI
Step Four
Name
Quantity
100 mL
Type
reactant
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After 18 hr the mixture was cooled to RT
Duration
18 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
chromatographed on silica gel (25% EtOAc/hexanes)

Outcomes

Product
Name
Type
product
Smiles
CN1N=C(C2=CC=CC=C12)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 3.88 g
YIELD: PERCENTYIELD 68%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.